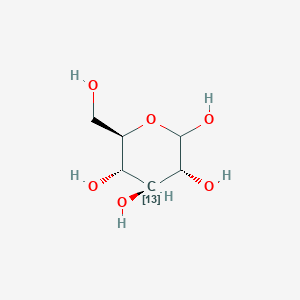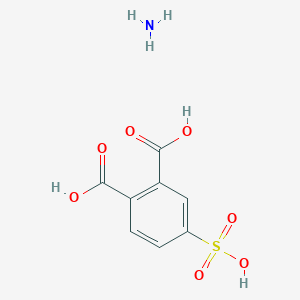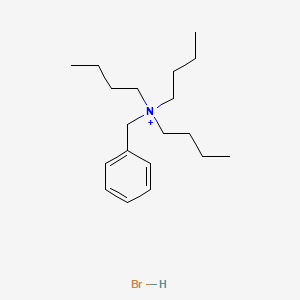
Bis(sulfuric acid) diamine cobalt hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfuric acid) diamine cobalt hexahydrate is a coordination compound that features cobalt as the central metal ion, coordinated with diamine and sulfuric acid ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfuric acid) diamine cobalt hexahydrate typically involves the reaction of cobalt(II) chloride hexahydrate with diamine and sulfuric acid under controlled conditions. The process generally includes:
- Dissolving cobalt(II) chloride hexahydrate in deionized water.
- Adding a diamine solution to the cobalt solution.
- Slowly adding sulfuric acid to the reaction mixture.
- Heating the mixture to facilitate the reaction and promote crystallization of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(sulfuric acid) diamine cobalt hexahydrate undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, changing its oxidation state and altering the compound’s properties.
Reduction: The compound can be reduced, typically involving the reduction of cobalt(III) to cobalt(II).
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state cobalt complexes, while substitution reactions can yield a variety of cobalt coordination compounds with different ligands .
Scientific Research Applications
Bis(sulfuric acid) diamine cobalt hexahydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in industrial processes, such as electroplating and as a component in certain types of batteries .
Mechanism of Action
The mechanism of action of bis(sulfuric acid) diamine cobalt hexahydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting their normal function. The sulfuric acid and diamine ligands can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Bis(sulfuric acid) diamine cobalt hexahydrate can be compared with other cobalt coordination compounds, such as:
Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar in structure but with chloride ligands instead of sulfuric acid.
Cobalt(III) tetrazolato complexes: Feature different ligands but share similar coordination chemistry.
Cobalt(III) Schiff base complexes: Known for their biological activities and coordination properties .
Properties
Molecular Formula |
CoH22N2O14S2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
azane;cobalt;sulfuric acid;hexahydrate |
InChI |
InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2 |
InChI Key |
MLJCYKGREUARQI-UHFFFAOYSA-N |
Canonical SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)







![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
